molecular formula C11H9BrFNO B3241013 3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro- CAS No. 1451085-15-6

3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-

Cat. No.: B3241013
CAS No.: 1451085-15-6
M. Wt: 270.10 g/mol
InChI Key: KGSJBBPWKGTYPF-UHFFFAOYSA-N
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Description

3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro- is a useful research compound. Its molecular formula is C11H9BrFNO and its molecular weight is 270.10 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro- is 268.98515 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-fluoro-9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO/c12-9-3-8-7(4-10(9)13)5-1-6(2-5)14-11(8)15/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJBBPWKGTYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C3=CC(=C(C=C23)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157889
Record name 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451085-15-6
Record name 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451085-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-3,5-methano-1H-2-benzazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask was placed a solution of 6-Bromo-7-fluoro-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime (3.5 g, 12.96 mmol, 1.00 equiv) in 1,4-dioxane (30 mL) and thionyl chloride (24.7 g, 207.56 mmol, 16.00 equiv). The resulting solution was heated to reflux for 6 h, cooled, concentrated under vacuum, and quenched by the addition of 50 mL of water/ice. The solids were collected by filtration, washed with 2×50 mL of saturated aqueous NaHCO3 and 2×50 mL of water to afford 3.1 g (89%) of 5-bromo-4-fluoro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6-trien-8-one as a white solid.
Name
6-Bromo-7-fluoro-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-
Reactant of Route 2
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-
Reactant of Route 3
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-
Reactant of Route 4
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-
Reactant of Route 5
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-
Reactant of Route 6
3,5-Methano-1H-2-benzazepin-1-one, 8-bromo-7-fluoro-2,3,4,5-tetrahydro-

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